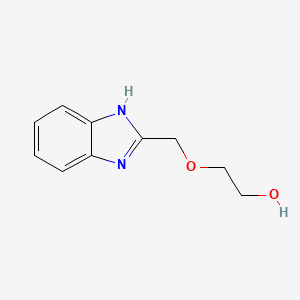
2-(1H-benzimidazol-2-ylmethoxy)ethanol
Cat. No. B3189302
M. Wt: 192.21 g/mol
InChI Key: VYCBOITURIKXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06716849B1
Procedure details


Using a Dean-Stark separator, 1.4-dioxan-2-one (204 g, 20 mmol) and 1.2-diaminobenzene (2.16 g, 20 mmol) were heated under reflux in mesitylene (150 ml) for 10 h. The crystals formed on cooling were then filtered off with suction (2.94 g. 77% of theory). Rf (dichloromethane:methanol 10:1)=0.45, MS (EI)=192 (M+, 20%), 148 (20%), 147 (40%), 132 (100%), 1H-NMR (DMSO-d6): 3.6 (4H, s); 4.65 (1H, s); 4.7 (2H, s); 7.1-7.2 (2H, m); 7.45 (1H, d); 7.55 (1H, d); 12.4 (1H, br s).



Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][O:4][CH2:3][C:2]1=O.[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:15]>C1(C)C=C(C)C=C(C)C=1>[OH:1][CH2:6][CH2:5][O:4][CH2:3][C:2]1[NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
204 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(COCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
2.16 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)N
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
were heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were then filtered off with suction (2.94 g. 77% of theory)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCOCC=1NC2=C(N1)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
